![molecular formula C24H23N3O4 B2550184 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2091893-43-3](/img/structure/B2550184.png)
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid, is a complex molecule that appears to be a derivative of pyrazole-4-carboxylic acid. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related pyrazole derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which share the pyrazole-4-carboxylic acid core with the compound of interest. The synthesis involves an in vitro mycelia growth inhibition assay against phytopathogenic fungi, indicating that these compounds may have antifungal properties. Similarly, paper outlines the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are synthesized from piperidine carboxylic acids and subsequently treated with various reagents to yield the target compounds. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their properties and activities. In paper , the structure of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, is analyzed. The compound crystallizes in a trigonal space group, and its crystal packing is stabilized by intermolecular hydrogen bonds, as evidenced by NBO analysis. This suggests that the compound of interest may also exhibit specific crystalline features and intermolecular interactions, which could be analyzed using similar spectroscopic and theoretical approaches.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from the chemical reactions they undergo. Although the provided papers do not detail reactions specific to the compound of interest, they do describe reactions involving similar pyrazole structures. For example, the antifungal activity of the compounds in paper suggests that they may interact with biological targets such as enzymes, forming hydrogen bonds with amino acid residues. This implies that the compound of interest may also participate in similar biological interactions, which could be explored through molecular docking studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structures. Paper discusses the nonlinear optical properties of a pyrazole derivative, which are attributed to a small energy gap between the frontier molecular orbitals. This indicates that the compound of interest may also exhibit unique optical properties, which could be investigated through experimental and theoretical studies. Additionally, the solubility, melting point, and stability of the compound could be predicted based on the properties of similar compounds discussed in the papers.
Scientific Research Applications
Medicinal Chemistry Applications
Compounds structurally related to 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid have been synthesized for potential use in medical imaging, specifically as tracers for positron emission tomography (PET) to study the cerebral cannabinoid CB1 receptor (Shintaro Tobiishi et al., 2007). This research indicates the value of fluoren-9-ylmethoxy carbonyl derivatives in developing imaging agents for neurological studies.
Furthermore, the synthesis and characterization of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound with structural similarities, demonstrates its potential as a radiotracer for studying CB1 cannabinoid receptors in the brain, which underscores the relevance of fluoren-9-ylmethoxy carbonyl derivatives in the development of diagnostic tools for neurodegenerative diseases (†. R. Katoch-Rouse, A. Horti, 2003).
Antimicrobial Activity
Derivatives of pyrazole, which share a core structural resemblance to the compound , have been evaluated for their antimicrobial activities. The synthesis of new pyridine derivatives has demonstrated variable and modest activity against investigated strains of bacteria and fungi, suggesting the potential of these compounds in developing new antimicrobial agents (N. Patel et al., 2011).
Anticancer Research
Organometallic complexes with pyrazolo[3,4-b]pyridines as potential cyclin-dependent kinase (Cdk) inhibitors indicate the utility of pyrazole derivatives in cancer research. These compounds, by inhibiting Cdk, may be useful in treating cancer, highlighting the relevance of fluoren-9-ylmethoxy carbonyl derivatives in oncology (I. Stepanenko et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-23(29)20-12-25-26-22(20)15-6-5-11-27(13-15)24(30)31-14-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-4,7-10,12,15,21H,5-6,11,13-14H2,(H,25,26)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUZHVSHTOLYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(C=NN5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
2091893-43-3 |
Source


|
| Record name | 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

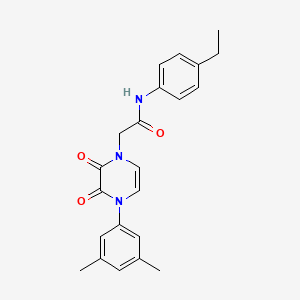
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2550105.png)
![2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2550106.png)
![Methyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2550107.png)
![8-(3,5-Dimethylpyrazolyl)-7-[(4-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2550108.png)
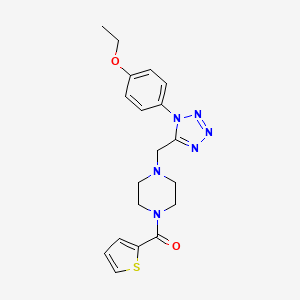
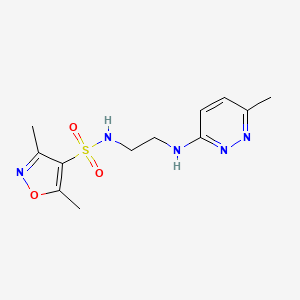
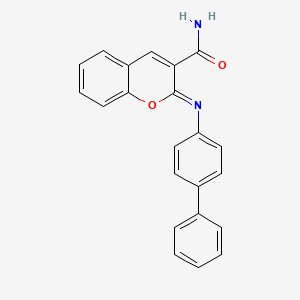
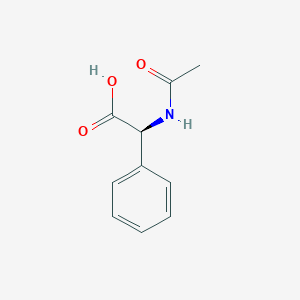
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2550116.png)
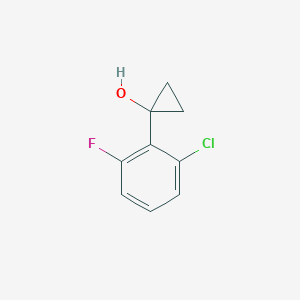
![3-(((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid](/img/structure/B2550121.png)
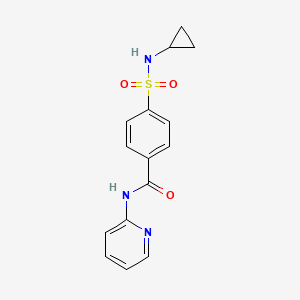
![Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2550124.png)